An In-depth Technical Guide to (2R)-pent-4-yn-2-amine hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2R)-pent-4-yn-2-amine hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(2R)-pent-4-yn-2-amine hydrochloride , a chiral propargylamine, represents a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a terminal alkyne, a chiral secondary amine, and its formulation as a hydrochloride salt, offers a versatile platform for the synthesis of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its potential applications.
Compound Identity and Physicochemical Properties
(2R)-pent-4-yn-2-amine hydrochloride is the hydrochloride salt of the chiral molecule (2R)-pent-4-yn-2-amine. The presence of the chiral center at the C2 position is crucial for its application in stereoselective synthesis.
| Property | Value | Source |
| CAS Number | 2648862-61-5 | [1] |
| Molecular Formula | C₅H₁₀ClN | |
| Molecular Weight | 119.59 g/mol | |
| IUPAC Name | (2R)-pent-4-yn-2-amine hydrochloride | |
| Synonyms | (R)-pent-4-yn-2-amine hydrochloride | |
| Physical Form | Powder | |
| Purity | Typically ≥95% |
Synthesis of (2R)-pent-4-yn-2-amine hydrochloride
The asymmetric synthesis of chiral propargylamines is a well-established field in organic chemistry. A robust and widely employed method involves the diastereoselective addition of an alkynyl nucleophile to a chiral sulfinylimine, followed by deprotection. The following protocol is a representative, field-proven approach for the synthesis of (2R)-pent-4-yn-2-amine.
Overall Synthetic Scheme
Caption: Asymmetric synthesis of (2R)-pent-4-yn-2-amine hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (R,E)-N-propylidene-tert-butanesulfinamide
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To a stirred suspension of anhydrous copper(II) sulfate (1.5 equivalents) in anhydrous dichloromethane (DCM) at room temperature, add propanal (1.2 equivalents).
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Add (R)-tert-butanesulfinamide (1.0 equivalent) to the mixture.
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Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper sulfate.
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Wash the Celite® pad with DCM.
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Concentrate the filtrate under reduced pressure to yield the crude (R,E)-N-propylidene-tert-butanesulfinamide, which can often be used in the next step without further purification.
Causality Behind Experimental Choices:
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Anhydrous Copper(II) Sulfate: Acts as a Lewis acid catalyst and a dehydrating agent to drive the imine formation to completion.
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Anhydrous DCM: A non-protic solvent that is compatible with the reagents and facilitates the reaction.
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Vigorous Stirring: Ensures efficient mixing of the heterogeneous reaction mixture.
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TLC Monitoring: Allows for the determination of the reaction endpoint, preventing over- or under-reaction.
Step 2: Diastereoselective Alkynylation
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Dissolve the crude (R,E)-N-propylidene-tert-butanesulfinamide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).
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Slowly add a solution of ethynylmagnesium bromide (1.5 equivalents) in THF to the cooled solution via a syringe or dropping funnel over 30 minutes.
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Stir the reaction mixture at -78 °C for 3-4 hours.
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Monitor the reaction by TLC for the disappearance of the starting sulfinylimine.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically pure N-((2R,3R)-1-(tert-butylsulfinyl)pent-4-yn-2-yl)amine.
Causality Behind Experimental Choices:
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-78 °C: Low temperature is crucial to ensure high diastereoselectivity by minimizing side reactions and controlling the approach of the nucleophile.
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Inert Atmosphere: Prevents the reaction of the highly reactive Grignard reagent with atmospheric moisture and oxygen.
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Slow Addition of Grignard Reagent: Controls the exothermicity of the reaction and helps maintain the low temperature.
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Saturated Aqueous Ammonium Chloride: A mild acidic workup to quench the reaction and protonate the resulting alkoxide.
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Flash Column Chromatography: A standard purification technique to separate the desired diastereomer from any impurities or minor diastereomers.
Step 3: Deprotection to (2R)-pent-4-yn-2-amine hydrochloride
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Dissolve the purified N-((2R,3R)-1-(tert-butylsulfinyl)pent-4-yn-2-yl)amine in methanol.
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Add a solution of hydrochloric acid in methanol (e.g., 4 M HCl in methanol, 2-3 equivalents) to the solution at room temperature.
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Stir the mixture for 1-2 hours.
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Monitor the deprotection by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude (2R)-pent-4-yn-2-amine hydrochloride.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the final product as a white to off-white powder.
Causality Behind Experimental Choices:
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HCl in Methanol: Provides acidic conditions to cleave the tert-butanesulfinyl protecting group. The use of a methanolic solution ensures homogeneity.
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Recrystallization: A standard method for purifying solid organic compounds to obtain high-purity material.
Spectroscopic Characterization (Predicted)
¹H NMR (in D₂O or DMSO-d₆):
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Terminal Alkyne Proton (-C≡CH): A triplet around δ 2.0-2.5 ppm.
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Methylene Protons (-CH₂-C≡CH): A doublet of doublets or a multiplet around δ 2.2-2.8 ppm.
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Methine Proton (-CH(NH₃⁺)-): A multiplet around δ 3.0-3.5 ppm.
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Methyl Protons (-CH₃): A doublet around δ 1.2-1.5 ppm.
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Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (in D₂O or DMSO-d₆):
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Terminal Alkyne Carbon (-C≡CH): Around δ 80-85 ppm.
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Internal Alkyne Carbon (-C≡CH): Around δ 70-75 ppm.
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Methine Carbon (-CH(NH₃⁺)-): Around δ 45-55 ppm.
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Methylene Carbon (-CH₂-C≡CH): Around δ 25-35 ppm.
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Methyl Carbon (-CH₃): Around δ 15-25 ppm.
Infrared (IR) Spectroscopy (KBr pellet or Nujol mull):
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N-H Stretch (Ammonium Salt): A broad band in the region of 3200-2800 cm⁻¹.
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C≡C-H Stretch (Terminal Alkyne): A sharp, characteristic peak around 3300 cm⁻¹.
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C≡C Stretch (Terminal Alkyne): A weak to medium intensity peak around 2100-2150 cm⁻¹.
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C-H Aliphatic Stretch: Peaks in the region of 3000-2850 cm⁻¹.
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N-H Bend (Ammonium Salt): A peak around 1600-1500 cm⁻¹.
Mass Spectrometry (ESI+):
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[M+H]⁺ (for the free amine): Expected at m/z 84.08. The hydrochloride salt will dissociate in the ESI source.
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Fragmentation: Alpha-cleavage is a common fragmentation pathway for amines, which would result in the loss of a methyl radical to give a fragment at m/z 69.06 or loss of the propargyl radical to give a fragment at m/z 44.05.
Reactivity and Applications
The chemical reactivity of (2R)-pent-4-yn-2-amine hydrochloride is dictated by its two primary functional groups: the terminal alkyne and the chiral secondary amine.
Caption: Reactivity and potential applications of (2R)-pent-4-yn-2-amine hydrochloride.
Reactivity of the Terminal Alkyne
The terminal alkyne is a versatile functional group that can participate in a wide array of chemical transformations, including:
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Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex structures.
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Click Chemistry (Huisgen Cycloaddition): Copper- or ruthenium-catalyzed cycloaddition with azides to form triazoles, which are important pharmacophores.
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Alkynylation Reactions: Deprotonation with a strong base to form an acetylide, which can act as a nucleophile.
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Hydration: Addition of water across the triple bond, typically catalyzed by mercury(II) salts, to yield a methyl ketone.
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Reduction: Hydrogenation to the corresponding alkene or alkane using various catalysts (e.g., Lindlar's catalyst for the cis-alkene).
Reactivity of the Chiral Amine
The primary amine, as its hydrochloride salt, is protonated. To participate in nucleophilic reactions, it must first be neutralized with a base. The free amine can then undergo reactions such as:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form higher-order amines.
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Formation of Chiral Ligands: The amine can be incorporated into ligand scaffolds for asymmetric catalysis.
Applications in Drug Discovery and Development
Chiral propargylamines are highly valued in medicinal chemistry.[2][3][4] The propargyl group is a key component in several marketed drugs, including irreversible enzyme inhibitors. The ability to introduce a specific stereocenter is critical for optimizing drug-target interactions and reducing off-target effects. (2R)-pent-4-yn-2-amine hydrochloride can serve as a starting material for the synthesis of:
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Novel Heterocyclic Compounds: The alkyne and amine functionalities can be utilized in cyclization reactions to generate a diverse range of heterocyclic scaffolds.[3]
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Enzyme Inhibitors: The terminal alkyne can act as a warhead for covalent modification of enzyme active sites.
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Peptidomimetics: The propargylamine backbone can be used as a surrogate for peptide bonds to improve metabolic stability and bioavailability.
Safety, Handling, and Storage
(2R)-pent-4-yn-2-amine hydrochloride is classified as a hazardous substance and should be handled with appropriate precautions.
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Hazard Classifications:
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Skin Irritation (Category 2) - H315: Causes skin irritation.
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Eye Irritation (Category 2A) - H319: Causes serious eye irritation.
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Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.
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Handling:
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Work in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly sealed container in a cool, dry place.
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As an amine salt, it may be hygroscopic. Storage in a desiccator is recommended to prevent moisture absorption.
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Conclusion
(2R)-pent-4-yn-2-amine hydrochloride is a chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined stereochemistry and the presence of two versatile functional groups make it an attractive starting material for the construction of complex and biologically active molecules. This guide provides a foundational understanding of its properties, a reliable synthetic approach, and an overview of its potential applications, serving as a valuable resource for researchers in the field.
References
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NextSDS. (2R)-pent-4-yn-2-amine hydrochloride — Chemical Substance Information. [Link]
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Doc Brown's Chemistry. infrared spectrum of propylamine. [Link]
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Organic Chemistry Portal. Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. [Link]
-
ResearchGate. Synthesis of Chiral Propargylamines, Chiral 1,2‐Dihydronaphtho[2,1‐b]furans and Naphtho[2,1‐b]furans with C‐Alkynyl N,N′‐di‐(tert‐butoxycarbonyl)‐aminals and β‐Naphthols | Request PDF. [Link]
-
PubChem. Pent-4-yn-2-amine. [Link]
-
Shanghai Chemlin. (2S)-pent-4-yn-2-amine hydrochloride. [Link]
-
Doc Brown's Chemistry. infrared spectrum of propan-2-amine. [Link]
-
PMC. Solvent-free synthesis of propargylamines: an overview. [Link]
-
ResearchGate. Solvent-free synthesis of propargylamines: an overview. [Link]
-
Genfarm. Safety Data Sheet. [Link]
